6P10 protein is often derived from synthetic biology approaches, particularly through cell-free protein synthesis (CFPS) techniques. These methods can utilize lysates from various organisms, including Escherichia coli, yeast, and plant cells, providing a broad spectrum of options for protein expression. The classification of 6P10 protein falls under recombinant proteins, which are produced by genetically modified organisms or through synthetic means in vitro.
The synthesis of 6P10 protein typically employs cell-free systems that can be categorized into two primary types: extract-based systems and purified component systems.
The technical details often involve manipulating the concentrations of various components within the reaction mix to optimize yield and functionality of the synthesized protein. Key parameters include temperature, ionic strength, and the presence of specific cofactors or chaperones that assist in proper protein folding.
The molecular structure of 6P10 protein is characterized by its specific amino acid sequence and folding patterns, which are crucial for its biological activity. While detailed structural data specific to 6P10 may not be extensively documented in public databases, proteins synthesized via CFPS often retain their native structures when appropriate folding conditions are maintained during synthesis .
Data regarding molecular weight, isoelectric point, and hydrodynamic radius can typically be obtained using techniques such as dynamic light scattering and mass spectrometry, which provide insights into size distribution and structural integrity .
The chemical reactions involved in the synthesis of 6P10 protein include transcription (the conversion of DNA to messenger RNA) followed by translation (the assembly of amino acids into a polypeptide chain based on the mRNA template). Post-translational modifications may also occur, which are critical for the functional maturation of many proteins.
In CFPS systems, reactions are carefully controlled to prevent degradation or misfolding of proteins. Techniques such as SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) are employed to analyze the purity and size of the synthesized protein .
The mechanism of action for 6P10 protein involves its interaction with other biomolecules within a biological system. Understanding this mechanism typically requires detailed studies on how the protein binds to its targets or participates in cellular pathways.
For instance, if 6P10 acts as an enzyme or receptor, kinetic studies would be necessary to determine its activity rates, substrate affinities, and inhibition profiles. Such data can be gathered through various biochemical assays designed to measure these interactions quantitatively.
The physical properties of 6P10 protein may include solubility characteristics, stability under different pH levels, and thermal stability. Chemical properties involve understanding its reactivity with other molecules, which can be assessed through titration experiments or spectroscopic methods.
Relevant analyses often include:
6P10 protein has potential applications across various fields including:
The versatility offered by cell-free systems makes it possible to explore these applications rapidly without the constraints imposed by living cell cultures .
AAA+ proteins are defined by a core αβα nucleotide-binding domain containing signature Walker A (Gx₄GK[T/S]) and Walker B (ϕ₄DE) motifs (where ϕ is hydrophobic), which coordinate ATP binding and hydrolysis [3] [4]. The 6P10 protein, like other AAA+ members, incorporates additional structural elements:
AAA+ proteins are hierarchically classified into clades based on structural modifications to this core module. The 6P10 protein belongs to the meiotic clade (MC), which is distinguished by:
Table 1: AAA+ Structural Clades Relevant to 6P10
Clade | Key Features | Example Proteins |
---|---|---|
Meiotic (MC) | Pore-loop 2 insertions; ISS motifs | 6P10, spastin, katanin |
Classic AAA | Minimal core modifications | Cdc48/p97, NSF |
PS1BH* | β-hairpin insert in helix-2; helical C-terminal segment | Chelatases, MCM helicases |
Clamp loader | "Basic" AAA+ module | RFC complex |
*Pre-Sensor 1 β-hairpin [1]
Phylogenetic studies identify 26 distinct families within the AAA+ superfamily, with the MC clade diverging early in evolution to specialize in cytoskeletal/membrane remodeling [1].
The 6P10 protein shares functional homology with spastin, an AAA ATPase whose domain enables microtubule severing and endosomal trafficking. Key mechanisms include:
ATPase-Dependent Substrate Remodeling
Spastin assembles into a hexameric spiral that translocates substrates through its central pore. ATP hydrolysis drives conformational changes:
Intersubunit Signaling (ISS)
MC clade proteins like 6P10/spastin utilize unique ISS motifs (lacking the canonical DGF tripeptide) to synchronize ATP hydrolysis across subunits. Mutations here disrupt hexamer stability and substrate processing [5].
Cellular Functions
AAA+ ATPases trace back to the last universal common ancestor (LUCA), with at least 6 distinct families present in early life [1]. The 6P10/spastin lineage shows remarkable conservation:
Universal Conservation
Table 2: Evolutionary Conservation of AAA+ Motifs
Motif | Consensus Sequence | Function | Conservation Level |
---|---|---|---|
Walker A | Gx₄GK[T/S] | ATP phosphate binding | Universal (>95%) |
Walker B | ϕϕϕϕDE | Catalytic base for hydrolysis | Universal (>90%) |
Sensor 1 | [N/T/H] | γ-phosphate sensing | Universal (>85%) |
Pore-loop 1 | [Ar]-ϕ* | Substrate intercalation | MC clade-specific |
*Ar: Aromatic residue; ϕ: Hydrophobic residue [3] [5]
Adaptive Radiation
AAA+ proteins diversified into five functional groups post-LUCA:
The MC clade (containing 6P10/spastin) likely arose during eukaryogenesis to support cytoskeletal dynamics and organelle quality control, reflecting niche adaptation [1] [5].
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